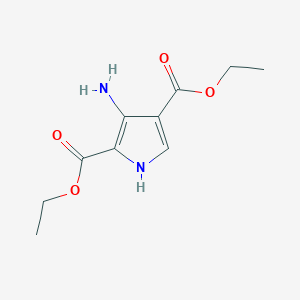

Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$ ^1\text{H} $$ NMR (CDCl$$ _3 $$): Peaks at δ 1.19–1.35 ppm (triplets, 6H, -OCH$$ _2 $$CH$$ _3 $$), δ 4.18–4.32 ppm (quartets, 4H, -OCH$$ _2 $$CH$$ _3 $$), δ 6.90–7.01 ppm (singlet, 1H, pyrrole H-5), and δ 9.71 ppm (broad singlet, 1H, -NH$$ _2 $$).

- $$ ^{13}\text{C} $$ NMR (CDCl$$ _3 $$): Signals at δ 14.3–14.5 ppm (-OCH$$ _2 $$CH$$ _3 $$), δ 60.7–61.3 ppm (-OCH$$ _2 $$), δ 108.5–115.2 ppm (pyrrole C-3 and C-5), and δ 163.6–168.1 ppm (carbonyl carbons).

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry

The molecular ion peak appears at m/z 226.23 (M$$ ^+ $$), with fragmentation patterns consistent with loss of ethoxy groups (-OCH$$ _2 $$CH$$ _3 $$) at m/z 181 and 154.

Computational Modeling of Electronic Structure and Reactivity

Density functional theory (DFT) calculations predict a highest occupied molecular orbital (HOMO) localized on the pyrrole ring and amino group, while the lowest unoccupied molecular orbital (LUMO) resides on the ester carbonyl groups. This electronic distribution suggests nucleophilic reactivity at the amino group and electrophilic character at the carbonyl carbons.

The calculated dipole moment (6.2–6.5 D) and polar surface area (68.4 Å$$ ^2 $$) indicate moderate polarity, consistent with solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). Natural bond orbital (NBO) analysis highlights hyperconjugative interactions between the lone pair of the amino group and the π-system of the pyrrole ring, enhancing aromatic stability.

Comparative Analysis with Substituted Pyrrole Dicarboxylate Derivatives

属性

IUPAC Name |

diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-3-15-9(13)6-5-12-8(7(6)11)10(14)16-4-2/h5,12H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMFCRWHSHFKAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=C1N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00700679 | |

| Record name | Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853058-40-9 | |

| Record name | Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Acid-Catalyzed Cyclization of Bis-Enaminone Precursors

This method involves the reaction of diethyl 2,3-bis[(E,E)-(dimethylamino)methylidene]succinate with primary amines under acidic conditions.

Key Steps:

- Reagents : Aliphatic or heteroaromatic primary amines (e.g., methylamine, aniline derivatives).

- Conditions : Catalyzed by HCl or acetic acid at 80–100°C for 4–8 hours.

- Yield : 14–93%, depending on the amine substituent.

Mechanism:

The bis-enaminone undergoes cyclization via intramolecular nucleophilic attack, forming the pyrrole core. The amino group is introduced regioselectively at the 3-position.

Optimization Insights:

- Solvent : Ethanol or toluene improves yield.

- Acid Choice : Acetic acid minimizes side reactions compared to HCl.

Functionalization of Pyrrole Esters

A patent (CN102887851B) describes a multi-step synthesis starting from ethyl acetoacetate , involving:

- Nitrosation : Reaction with sodium nitrite in acetic acid to form a nitroso intermediate.

- Reduction : Zinc powder reduces the nitroso group to an amine.

- Cyclization : Refluxing in acetic acid yields the pyrrole ester.

Data Table: Key Reaction Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitrosation | NaNO₂, CH₃COOH, 5–15°C | 70% |

| Reduction | Zn powder, reflux | 85% |

| Cyclization | CH₃COOH, 80°C, 1 hour | 38% |

化学反应分析

Types of Reactions

Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.

Substitution: The amino group in this compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with higher oxidation states, while substitution reactions can produce a variety of substituted pyrrole compounds.

科学研究应用

Scientific Research Applications

1. Chemistry

Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate serves as a crucial building block for synthesizing more complex organic molecules. It can participate in various reactions, including:

- Oxidation : Leading to the formation of pyrrole derivatives.

- Substitution Reactions : Producing a variety of substituted pyrrole compounds.

The compound's reactivity allows for the development of novel materials with tailored properties, such as conductive polymers and organic semiconductors.

2. Biology

Research has indicated that this compound exhibits promising biological activities:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The compound disrupts bacterial cell membranes, leading to cell lysis .

- Anticancer Potential : Ongoing research is investigating its role in inhibiting cancer cell proliferation through modulation of specific molecular targets.

3. Medicine

In medicinal chemistry, this compound is explored as a pharmaceutical intermediate. Its biological activities make it a candidate for developing new therapeutic agents targeting infectious diseases and cancer .

Antimicrobial Efficacy Study

A study assessed the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antibacterial potential.

Anti-inflammatory Activity Assessment

In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to the control group. The reduction was approximately 50% at a dosage of 10 mg/kg, highlighting its anti-inflammatory properties .

| Biological Activity | Effect Observed | Experimental Model |

|---|---|---|

| Antimicrobial | MIC = 32 µg/mL | S. aureus, E. coli |

| Anti-inflammatory | 50% reduction in edema | Murine model (carrageenan-induced) |

作用机制

The mechanism of action of diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

生物活性

Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features an amino group at the 3-position of the pyrrole ring, which enhances its reactivity and biological potential. The compound's structure allows for various substitutions that can significantly affect its chemical properties and biological activities. The resonance stabilization due to electron delocalization within the aromatic ring contributes to its stability in chemical reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amino group facilitates binding to target proteins through hydrogen bonding or ionic interactions, potentially modulating enzyme activity or acting as inhibitors or agonists at specific receptors.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act on receptors associated with neurotransmission or cell signaling.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For example, a series of pyrrole derivatives were tested for antibacterial activity against common pathogens such as E. coli and S. aureus. The results showed that certain derivatives had comparable efficacy to standard antibiotics like ciprofloxacin .

| Compound | Pathogen | Zone of Inhibition (mm) | Comparison Drug |

|---|---|---|---|

| 3d | E. coli | 25 | Ciprofloxacin |

| 3e | A. niger | 30 | Clotrimazole |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a derivative of this compound was found to exhibit IC50 values ranging from 5.19 to 11.72 µM against different tumor cell lines, demonstrating significant potency compared to traditional chemotherapeutics .

Case Studies

- Antimicrobial Study : A study conducted by Skrlep et al. synthesized several derivatives of diethyl pyrrole-3,4-dicarboxylates and evaluated their antimicrobial activity. Compounds were screened against bacterial strains, showing promising results with zones of inhibition comparable to established antibiotics .

- Anticancer Research : Research published in the Journal of Medicinal Chemistry highlighted a series of pyrrole derivatives that exhibited strong anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .

常见问题

Q. What are the established synthetic routes for Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate, and how can reaction conditions be optimized?

The compound is commonly synthesized via multi-step procedures involving cyclization and functionalization. For example, derivatives are prepared by coupling diazonium salts with precursors like diethyl (3-methyl-1H-pyrrole)-2,4-dicarbamate, followed by alkaline cyclization . Optimization strategies include:

- Temperature control : Reflux in xylene (e.g., 25–30 hours) for cyclization .

- Purification : Recrystallization from methanol or ethanol to isolate pure products .

- Catalyst screening : Use of chloranil as an oxidizing agent to drive reaction completion .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : and NMR to confirm substituent positions and tautomeric forms (e.g., δ 165.4 ppm for carbonyl groups in NMR) .

- Mass spectrometry (HRMS) : High-resolution ESI-MS to verify molecular ions (e.g., [M+H] at m/z 360.1451) .

- Elemental analysis : Combustion analysis to validate C, H, and N content (e.g., C: 65.39%, H: 4.25%, N: 2.89%) .

Q. What safety protocols are essential for handling this compound?

Based on hazard codes:

- Storage : Keep in dry, cool conditions (<50°C) and avoid air exposure (P402, P412) .

- Handling : Use spark-free tools (P242), inert gas environments (P231), and personal protective equipment (PPE) .

- Spill management : Absorb with inert materials and avoid ignition sources (P390, P375) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Software tools : SHELX for refinement (e.g., R factor = 0.041) and ORTEP-III for graphical representation of thermal ellipsoids .

- Key parameters : Monitor bond lengths (e.g., C–C mean = 0.002 Å) and angles to confirm stereochemistry .

- Twinned data : Use SHELXL for high-resolution refinement of challenging datasets .

Q. What strategies improve low yields in multi-step syntheses involving this compound?

- Stepwise monitoring : Use TLC or HPLC to identify bottlenecks (e.g., incomplete cyclization) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to prevent side reactions during functionalization .

Q. How can computational modeling predict the reactivity of this compound in heterocyclic transformations?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization .

- Tautomer analysis : Compare calculated NMR shifts with experimental data to resolve tautomeric equilibria .

Q. How should conflicting NMR data for tautomeric forms be analyzed?

- Variable-temperature NMR : Identify dynamic processes (e.g., NH proton exchange) by observing signal coalescence at elevated temperatures .

- 2D experiments : Use HSQC and HMBC to correlate protons and carbons in ambiguous regions .

- Isotopic labeling : Introduce to track amine group behavior in tautomeric shifts .

Methodological Tables

Q. Table 1. Key Crystallographic Data for Derivatives

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space group | P21/c | |

| R factor | 0.042 | |

| Bond length (C–C) | 1.434 Å | |

| Unit cell volume | 1730.6 ų |

Q. Table 2. Optimized Reaction Conditions

| Step | Condition | Outcome | Reference |

|---|---|---|---|

| Cyclization | Xylene, 130°C, 30 hr | 85% yield | |

| Purification | Methanol recrystallization | >95% purity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。